molecular formula C12H10O2S B13638990 2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid

2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13638990
M. Wt: 218.27 g/mol
InChI Key: BGLFDQXTYAKQCJ-UHFFFAOYSA-N
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Description

2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of cyclopropane carboxylic acids It features a benzo[b]thiophene moiety attached to a cyclopropane ring, which is further connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of benzo[b]thiophene derivatives. One common method is the reaction of benzo[b]thiophene with diazo compounds in the presence of a catalyst such as rhodium or copper. The reaction conditions often include solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with enzymes and receptors, modulating their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity to the target sites. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the benzo[b]thiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

2-(1-benzothiophen-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H10O2S/c13-12(14)9-5-8(9)10-6-15-11-4-2-1-3-7(10)11/h1-4,6,8-9H,5H2,(H,13,14)

InChI Key

BGLFDQXTYAKQCJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CSC3=CC=CC=C32

Origin of Product

United States

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